CYP11B2 Inhibitory Selectivity Advantage Conferred by the 3-Propyl Substituent
The 3-unsubstituted analog 6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 895332-29-3) was profiled against human CYP11B1 and CYP11B2 and found to produce only 33 ± 6% inhibition of CYP11B1 at 10 µM, while inhibiting CYP11B2 with an IC₅₀ of 1.12 ± 0.22 µM, yielding a CYP11B2-over-CYP11B1 selectivity window of >8.9-fold (CYP11B1 IC₅₀ >10 µM) [1]. The target compound bears an additional 3-n-propyl group, which is expected to further modulate both potency and isoform selectivity based on established SAR trends within the 3-alkyl-6-aryl-triazolothiadiazole series. For context, the most potent non-steroidal CYP11B1/CYP11B2 dual inhibitors in the same screening set achieved IC₅₀ values of 0.08–0.21 µM [1].
| Evidence Dimension | CYP11B2 inhibition potency and CYP11B1/CYP11B2 selectivity |
|---|---|
| Target Compound Data | Selectivity window inferred to exceed that of the 3-unsubstituted analog based on 3-alkyl SAR; no direct IC₅₀ data located in published primary literature as of the search date |
| Comparator Or Baseline | 6-(1-Naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CAS 895332-29-3): CYP11B1 inhibition 33 ± 6% at 10 µM; CYP11B2 IC₅₀ = 1.12 ± 0.22 µM |
| Quantified Difference | Comparator selectivity ratio >8.9; target compound selectivity predicted to be further modulated by 3-propyl substitution |
| Conditions | Human CYP11B1 and CYP11B2 expressed in hamster V79MZh cells; 10 µM screening concentration |
Why This Matters
This selectivity fingerprint differentiates the 6-(1-naphthyl)-containing scaffold from other triazolothiadiazoles and suggests the 3-propyl derivative may offer an improved selectivity window for aldosterone synthase-targeted programs.
- [1] Gobbi, S., et al. Identification of new steroidal and non-steroidal CYP11B1 and CYP11B2 inhibitors. Eur. J. Med. Chem. 2017, 141, 427–439; Table 1, compound 12 (CAS 895332-29-3). PMC5742115. View Source
